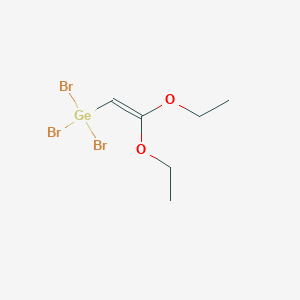
Tribromo(2,2-diethoxyethenyl)germane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tribromo(2,2-diethoxyethenyl)germane is a chemical compound that belongs to the class of organogermanium compounds It is characterized by the presence of three bromine atoms and a diethoxyethenyl group attached to a germanium atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tribromo(2,2-diethoxyethenyl)germane typically involves the reaction of germanium tetrachloride with 2,2-diethoxyethene in the presence of a brominating agent. The reaction conditions often include the use of an inert solvent, such as dichloromethane, and a catalyst to facilitate the bromination process. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters. The final product is purified through techniques such as distillation or recrystallization to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Tribromo(2,2-diethoxyethenyl)germane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, forming diethoxyethenylgermane.
Substitution: The bromine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds with different functional groups.
Aplicaciones Científicas De Investigación
Tribromo(2,2-diethoxyethenyl)germane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a therapeutic agent.
Industry: It is used in the production of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of Tribromo(2,2-diethoxyethenyl)germane involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the diethoxyethenyl group play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include the formation of covalent bonds with target molecules, leading to changes in their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
- Tribromo(2,2-dimethoxyethenyl)germane
- Tribromo(2,2-diethoxyethyl)germane
- Tribromo(2,2-dimethoxyethyl)germane
Uniqueness
Tribromo(2,2-diethoxyethenyl)germane is unique due to the presence of the diethoxyethenyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
95927-87-0 |
|---|---|
Fórmula molecular |
C6H11Br3GeO2 |
Peso molecular |
427.49 g/mol |
Nombre IUPAC |
tribromo(2,2-diethoxyethenyl)germane |
InChI |
InChI=1S/C6H11Br3GeO2/c1-3-11-6(12-4-2)5-10(7,8)9/h5H,3-4H2,1-2H3 |
Clave InChI |
LZLHDTLWBNPGHO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=C[Ge](Br)(Br)Br)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


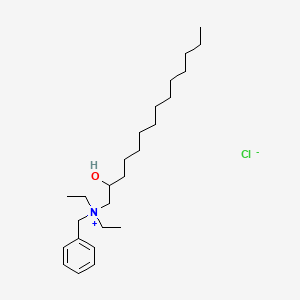
![4,5-Dimethyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane](/img/structure/B14358858.png)
![1-(Pentyloxy)-3-[(prop-2-en-1-yl)amino]propan-2-ol](/img/structure/B14358862.png)
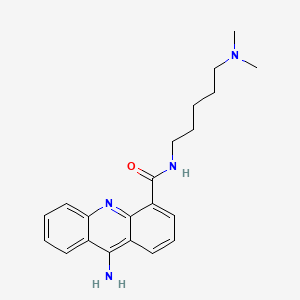

![2-[4-(4-Cyanophenoxy)phenoxy]-N-(3-fluorophenyl)propanamide](/img/structure/B14358878.png)
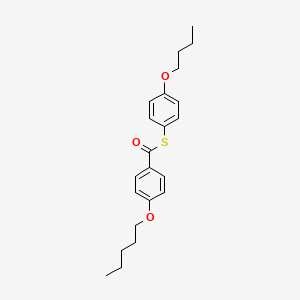
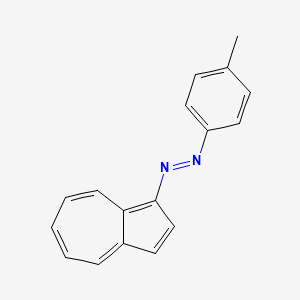
![{[(3-Fluoroprop-1-en-2-yl)oxy]methyl}benzene](/img/structure/B14358900.png)
![4-[Bis(2-hydroxyethyl)amino]-4-oxobut-2-enoic acid](/img/structure/B14358902.png)
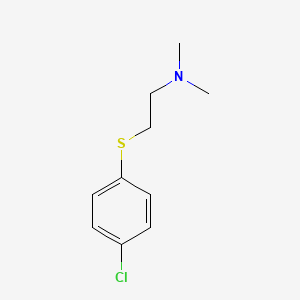
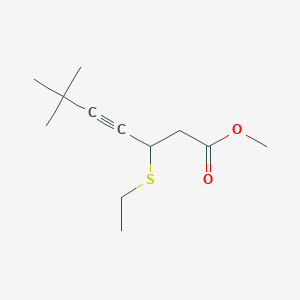
![1-Methyl-2-[3-(4-methylphenyl)propyl]benzene](/img/structure/B14358907.png)
![2-[Methyl(diphenyl)silyl]-1-phenyldecan-1-one](/img/structure/B14358909.png)
